![molecular formula C20H34O2 B1253535 Stemarin](/img/structure/B1253535.png)
Stemarin
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Overview
Description
Stemarin is a natural product found in Stemodia maritima with data available.
Scientific Research Applications
Synthesis and Structural Features
- Stemarin, a diterpenoid with a unique C/D ring system, has been the subject of research due to its complex structure. Kelly, Harley, and Alward (1980) describe a total synthesis of (±)-stemarin, highlighting photoaddition and skeletal rearrangements as key features (Kelly, Harley, & Alward, 1980).
- Further advancements in the synthesis of stemarin were made by Hu, Jia, Xu, and Ding (2020), who presented an asymmetric and efficient approach for its synthesis, focusing on Lewis acid-induced cationic polyene cyclization and ODI-[5+2] cycloaddition (Hu, Jia, Xu, & Ding, 2020).
Biotransformation Studies
- Buchanan and Reese (2001) investigated the biohydroxylation of stemodin and stemodinone by Beauveria bassiana ATCC 7159, which led to the transformation of stemarin into novel compounds. This research highlights the potential of microbial biotransformation in modifying diterpenes like stemarin (Buchanan & Reese, 2001).
properties
Product Name |
Stemarin |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1R,2S,6R,7R,10S,12R,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadecan-12-ol |
InChI |
InChI=1S/C20H34O2/c1-17(13-21)8-4-9-18(2)16(17)6-5-15-11-19(3,22)14-7-10-20(15,18)12-14/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19-,20-/m1/s1 |
InChI Key |
FTJVSKZQYPUTJW-WLWSEXLFSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@]24CC[C@H](C4)[C@](C3)(C)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC3C24CCC(C4)C(C3)(C)O)C)CO |
synonyms |
stemarin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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